molecular formula C37H70NO17P B1219280 Erythromycin phosphate CAS No. 4501-00-2

Erythromycin phosphate

Cat. No. B1219280
CAS RN: 4501-00-2
M. Wt: 831.9 g/mol
InChI Key: VUEMAFLGEMYXIH-YZPBMOCRSA-N
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Description

Erythromycin phosphate is a macrolide antibiotic used to treat and prevent a variety of bacterial infections . It was originally discovered in 1952 and is produced by a strain of Saccharopolyspora erythraea . It is available for administration in various forms, including intravenous, topical, and eye drop preparations .


Synthesis Analysis

Erythromycin is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds .


Molecular Structure Analysis

Erythromycin phosphate has a chemical formula of C37H70NO17P . The primary structural features of erythromycin A are a 14-member lactone ring, an amino sugar at C5, and a sugar attached to the lactone at C3 . The erythromycin group generated by bacterial strains encompasses numerous structural variations, that is, ERY A, B, C, D, E, F and G .


Chemical Reactions Analysis

Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . Erythromycin B substantially retains antibacterial activity after acid-treatment, resembling exposure to the stomach, whereas erythromycin A does not .


Physical And Chemical Properties Analysis

Erythromycin phosphate has an average weight of 831.931 and a mono-isotopic weight of 831.438136796 . It has a very low solubility in water and is unstable under acidic conditions .

Scientific Research Applications

Prophylactic Measures in Aquaculture

Erythromycin phosphate has been used in aquaculture, particularly in salmonid hatcheries. A study by Jensen, McLean, and Alderdice (1981) explored its efficacy as a rinse for newly fertilized coho eggs. This was aimed at preventing the vertical transmission of bacterial kidney disease (BKD). The study found that a 2 mg/l solution of erythromycin phosphate was not harmful to the fertilization or activation of eggs and offered recommendations for its use in prophylactic egg rinses, while avoiding damage resulting from shock sensitivity (Jensen, McLean, & Alderdice, 1981).

Interaction with Microbial Metabolism

A 2018 study by Zhou et al. investigated the cellular metabolism network of Bacillus thuringiensis under erythromycin stress. The study revealed significant changes in protein, DNA, and RNA synthesis after erythromycin degradation, highlighting its impact on various metabolic pathways, including glycolysis/gluconeogenesis and spore germination. This study provides insights into the cellular responses and metabolic alterations in bacteria under erythromycin stress (Zhou et al., 2018).

Development of ELISA for Erythromycin Detection

In 2015, Wang et al. developed a competitive indirect enzyme-linked immunosorbent assay (ciELISA) using monoclonal antibodies against erythromycin for its detection in milk. This innovative approach employed a novel carboxyphenyl derivative of erythromycin and demonstrated the feasibility of using erythromycin-specific monoclonal antibodies for sensitive detection in food products (Wang et al., 2015).

Environmental Impact Studies

A study by Rodrigues et al. (2019) assessed the sub-lethal effects of erythromycin on the marine fish Sparus aurata (gilthead seabream). The study evaluated various biomarkers to understand the impact of erythromycin on detoxification, oxidative stress, genotoxicity, neurotransmission, and energy metabolism in marine species. This research contributes to understanding the ecological impact of antibiotics like erythromycin on aquatic life (Rodrigues et al., 2019).

Optimization of Synthetic Medium for Erythromycin Production

Hong, Liao, and Chu (2018) conducted research on optimizing a chemically defined synthetic medium for erythromycin production. Their high-throughput method significantly improved the erythromycin titer and provided a foundation for further studies on erythromycin fermentation processes. This study is crucial for enhancing the production efficiency of erythromycin in industrial settings (Hong, Liao, & Chu, 2018).

Safety And Hazards

Erythromycin phosphate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water . It should not be released into the environment .

Future Directions

Despite the major advantage of erythromycin, it exhibits several drawbacks, such as very low solubility in water and instability under acidic conditions . To overcome these disadvantages, a large variety of erythromycin formulations, including nanoparticles, have emerged . This opens up new avenues for the development of more effective erythromycin formulations in the future.

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.H3O4P/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H3,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEMAFLGEMYXIH-YZPBMOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70NO17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020742
Record name Erythromycin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin phosphate

CAS RN

4501-00-2
Record name Erythromycin, phosphate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-00-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin phosphate
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Record name Erythromycin phosphate
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Record name Erythromycin phosphate
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Record name ERYTHROMYCIN PHOSPHATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
J Lakritz, WD Wilson, AE Marsh… - American journal of …, 2000 - Am Vet Med Assoc
… A after administration of erythromycin phosphate was significantly … after administration of erythromycin phosphate than after … estolate than after administration of erythromycin phosphate. …
Number of citations: 32 avmajournals.avma.org
PJ Ewing, G Burrows, C MacAllister… - Journal of veterinary …, 1994 - Wiley Online Library
… 2 0.05) following administration of erythromycin phosphate and stearate compared with those … Based on equivalent plasma antibiotic concentrations, erythromycin phosphate or stearate …
Number of citations: 29 onlinelibrary.wiley.com
AH Haukenes, CM Moffitt - North American Journal of Aquaculture, 2002 - Taylor & Francis
… of two sequential injections of erythromycin phosphate in prespawning spring chinook salmon … ) were injected with one of two doses of erythromycin phosphate (20 mg/kg body weight or …
Number of citations: 12 www.tandfonline.com
GE Burrows, DD Griffin, A Pippin… - Journal of Veterinary …, 1989 - Wiley Online Library
… Additional evaluations were carried out with oral administration of erythromycin phosphate and erythromycin stearate. Absorption of erythromycin was very slow by both the im and SC …
Number of citations: 28 onlinelibrary.wiley.com
MA Cook, MB Rust - Journal of Fish Diseases, 2002 - Wiley Online Library
… We investigated five forms of erythromycin (erythromycin phosphate – EP, erythromycin stearate – ES, erythromycin estolate – EE, erythromycin hydrate – EH, and crystalline …
Number of citations: 19 onlinelibrary.wiley.com
DB Groman, GW Klontz - Journal of the World Mariculture …, 1983 - Wiley Online Library
… in salmonid fisheries; a historical overview of antibiotic feeding methods used to prevent and/or control BKD; the use of salt and surfactant bath treatments with erythromycin phosphate (…
Number of citations: 31 onlinelibrary.wiley.com
LL Marking, GE Howe… - The Progressive Fish …, 1988 - Wiley Online Library
… In water bath exposures, erythromycin phosphate was considerably less toxic than oxytetracycline hydrochloride (OTC) or tetracycline hydrochloride (TQ; however, the toxicity of all …
Number of citations: 69 afspubs.onlinelibrary.wiley.com
AH Haukenes, CM Moffitt - Journal of Aquatic Animal Health, 1999 - Taylor & Francis
… A dose (10 mg/kg) of erythromycin phosphate or erythromycin base was injected … kidneys or spleens, but females injected with erythromycin phosphate had significantly higher levels of …
Number of citations: 11 www.tandfonline.com
TPT Evelyn, JE Ketcheson, L Prosperi-Porta - Diseases of aquatic …, 1986 - int-res.com
… Erythromycin content of eggs derived from coho salmon injected at various times prespawning with erythromycin phosphate. Dosage was equivalent to 20 mg erythromycin base (kg fish…
Number of citations: 88 www.int-res.com
TPT Evelyn, L Prosperi-Porta, JE Ketcheson - Diseases of Aquatic …, 1986 - int-res.com
… in an identical manner except that an extra step, involving incubation for 3 d in flowing water, was inserted immediately following water-hardening in aqueous erythromycin phosphate. …
Number of citations: 136 www.int-res.com

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